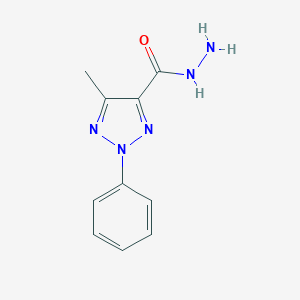

5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide

Overview

Description

5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Mechanism of Action

Target of Action

The primary target of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide is xanthine oxidase (XO) . Xanthine oxidase is an enzyme that plays a crucial role in the catabolism of purines in humans, catalyzing the oxidation of hypoxanthine to xanthine, and xanthine to uric acid .

Mode of Action

This compound interacts with xanthine oxidase, inhibiting its activity . This compound acts as a mixed-type inhibitor of xanthine oxidase . The inhibition of XO reduces the production of uric acid, which can be beneficial in conditions such as gout where uric acid levels are elevated .

Biochemical Pathways

By inhibiting xanthine oxidase, this compound affects the purine degradation pathway . This results in decreased production of uric acid, reducing its accumulation in the body .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of uric acid levels in the body . This can help alleviate symptoms associated with conditions like gout, which are caused by the accumulation of uric acid crystals in joints .

Biochemical Analysis

Biochemical Properties

5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide has been found to exhibit potent inhibitory activity against xanthine oxidase (XO), an enzyme involved in purine metabolism . The compound interacts with the active site of XO, leading to inhibition of the enzyme .

Cellular Effects

The inhibition of XO by this compound can have significant effects on cellular processes. XO is involved in the catabolism of purines in the body, and its inhibition can affect purine metabolism, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of XO, resulting in the inhibition of the enzyme . This binding interaction can lead to changes in gene expression and enzyme activity within the cell .

Temporal Effects in Laboratory Settings

The effects of this compound on XO activity have been observed to be potent in the submicromolar/nanomolar range

Metabolic Pathways

This compound is involved in the metabolic pathway of purine catabolism, where it interacts with the enzyme XO

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide typically involves the reaction of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding triazole derivatives.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Chemistry: It is used as a building block for the synthesis of more complex triazole derivatives.

Biology: The compound has shown potential as an enzyme inhibitor, particularly xanthine oxidase inhibitors.

Comparison with Similar Compounds

Similar Compounds

2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: This compound is structurally similar and also exhibits enzyme inhibitory properties.

1,2,4-triazole derivatives: These compounds share the triazole ring structure and have diverse biological activities, including antifungal, antibacterial, and anticancer properties.

Uniqueness

5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its potential as a xanthine oxidase inhibitor sets it apart from other triazole derivatives .

Biological Activity

5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide (CAS Number: 175135-03-2) is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Molecular Formula: C10H11N5O

Molecular Weight: 217.232 g/mol

IUPAC Name: this compound

SMILES: CC1=NN(N=C1C(=O)NN)C1=CC=CC=C1

InChIKey: MJJMGWDMMYKRMM-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with 1,2,3-triazole precursors. The method often includes cyclization reactions that yield the triazole ring structure essential for its biological activity.

Antioxidant Activity

Research indicates that compounds containing the triazole moiety exhibit significant antioxidant properties. The antioxidant activity of 5-methyl-2-phenyl-2H-1,2,3-triazole derivatives has been evaluated using various in vitro assays. For example, studies have shown that these compounds can effectively scavenge free radicals and reduce oxidative stress in cellular models.

Antimicrobial Activity

The antimicrobial potential of 5-methyl-2-phenyl-2H-1,2,3-triazole derivatives has been explored against various pathogens. In vitro studies demonstrate that these compounds exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected strains are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Anti-inflammatory Properties

In addition to their antimicrobial effects, triazole derivatives have shown promise in reducing inflammation. Experimental models indicate that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, suggesting their potential use in treating inflammatory diseases.

Anticancer Activity

The anticancer properties of 5-methyl-2-phenyl-2H-1,2,3-triazole derivatives have been investigated against various cancer cell lines. For instance, a study utilizing the MTT assay revealed that these compounds exhibit cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer). The IC50 values for these cell lines are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HCT116 | 15.0 |

The mechanisms underlying the biological activities of 5-methyl-2-phenyl-2H-1,2,3-triazole derivatives are multifaceted:

- Enzyme Inhibition: Many studies suggest that these compounds act as inhibitors of enzymes involved in inflammatory processes and cancer progression.

- Cell Cycle Arrest: Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Molecular Interactions: Molecular docking studies indicate that these compounds can effectively bind to target proteins involved in disease pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of 5-methyl-2-phenyl-2H-1,2,3-triazole derivatives:

- Neuroprotective Effects: A study demonstrated that these compounds protect neuronal cells from oxidative stress-induced damage.

- Synergistic Effects with Conventional Drugs: Research has shown that combining triazole derivatives with standard antibiotics enhances their efficacy against resistant bacterial strains.

Properties

IUPAC Name |

5-methyl-2-phenyltriazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O/c1-7-9(10(16)12-11)14-15(13-7)8-5-3-2-4-6-8/h2-6H,11H2,1H3,(H,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJMGWDMMYKRMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(N=C1C(=O)NN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378989 | |

| Record name | 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728418 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175135-03-2 | |

| Record name | 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.